molecular formula C5H10ClFO2S B2660718 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride CAS No. 1779741-19-3

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B2660718
CAS No.: 1779741-19-3
M. Wt: 188.64
InChI Key: ZSXTXNRJONAKLB-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride (CAS 1779741-19-3) is a specialized organic reagent with the molecular formula C 5 H 10 ClFO 2 S and a molecular weight of 188.65 g/mol . This compound is characterized by a neopentyl (2,2-dimethyl) backbone substituted with a fluorine atom and a reactive sulfonyl chloride group, making it a valuable fluorinated building block for synthetic chemists . The primary research application of this reagent is likely as a sulfonylation agent . The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, enabling the introduction of the sterically shielded, fluorinated sulfonyl moiety into target molecules to create sulfonamides or sulfonate esters. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and lipophilicity of the resulting compounds, which is a key strategy in medicinal chemistry and agrochemical research for optimizing the properties of lead molecules. The 2,2-dimethylpropane structure imparts significant steric hindrance, which can be exploited to influence the conformational flexibility and binding affinity of synthesized derivatives. Handling and Safety: This compound requires careful handling. It is classified with the signal word " Danger " and carries hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Researchers must use appropriate personal protective equipment (PPE) and work in a well-ventilated area. For transportation, it is assigned UN# 3265 and classified as a Class 8 Corrosive substance . Disclaimer: This product is intended and sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO2S/c1-5(2,3-7)4-10(6,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXTXNRJONAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl23-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Fluoro-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or recrystallization may be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones: Formed by the reaction with thiols or through oxidation.

Scientific Research Applications

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog to 3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride is 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride (). Below is a detailed comparison:

Structural and Functional Differences

Property This compound 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl Chloride
Fluorine Substituents 1 (position 3) 2 (positions 3,3)
Molecular Formula C₅H₉FClO₂S C₅H₈F₂ClO₂S
Molecular Weight 196.64 g/mol 214.63 g/mol
Electron-Withdrawing Effect Moderate Stronger (due to dual fluorine atoms)
Reactivity High (typical of sulfonyl chlorides) Slightly reduced due to enhanced stability

For instance, the difluoro compound may exhibit slower nucleophilic substitution rates due to increased steric hindrance and stabilization of the sulfonyl chloride group .

Economic and Commercial Considerations

Data from CymitQuimica (2025) highlights significant price differences:

  • 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride :
    • 50 mg: €949.00
    • 500 mg: €2,844.00 .

While pricing for the monofluoro variant is unavailable in the provided evidence, the difluoro compound’s higher cost likely reflects synthetic challenges, such as the need for specialized fluorination reagents or purification steps.

Stability and Handling

Fluorinated sulfonyl chlorides are moisture-sensitive and typically stored under inert atmospheres. The difluoro compound’s higher molecular weight and fluorine content may marginally improve shelf life compared to non-fluorinated analogs, though direct comparative studies are lacking in the provided sources.

Biological Activity

3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H10ClFOS, with a molecular weight of approximately 188.65 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in various organic synthesis applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify amino acid residues in proteins. This modification can lead to alterations in enzyme activity or protein function.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with sulfonyl groups have been shown to possess antimicrobial properties. For instance, derivatives of sulfonamides are well-known for their antibacterial effects against various pathogens .
  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Studies

A study examining the antimicrobial properties of fluoroaryl compounds reported that certain derivatives exhibited significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that similar compounds could be effective in treating bacterial infections .

Antitumor Studies

Research on imidazolidine derivatives has highlighted their potential as antitumor agents. These compounds demonstrated significant inhibition against specific cancer cell lines, suggesting that the structural features of this compound might confer similar biological effects .

Table: Comparison of Biological Activities

Compound TypeActivity TypeReference
SulfonamidesAntibacterial
Imidazolidine DerivativesAntitumor
Fluoroaryl CompoundsAntimicrobial

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with 3-fluoro-2,2-dimethylpropanol as a precursor. Convert the alcohol to the corresponding thiol (e.g., via Mitsunobu reaction or nucleophilic substitution), followed by oxidation with chlorine gas or SO2_2Cl2_2 to form the sulfonyl chloride.
  • Optimization : Control reaction temperature (0–5°C for thiol oxidation) to minimize side reactions like hydrolysis. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N2_2/Ar) to prevent moisture-induced degradation .
  • Purity Monitoring : Track reaction progress via TLC (Rf_f ~0.5 in hexane/ethyl acetate 4:1) and confirm purity using 19F^{19}\text{F} NMR to detect fluorinated intermediates .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Store in sealed, moisture-resistant containers under inert gas at –20°C. Use desiccants (e.g., molecular sieves) to absorb residual moisture .
  • Handling : Conduct reactions in a fume hood due to potential release of HCl gas. Use corrosion-resistant glassware (e.g., PTFE-lined caps) to avoid degradation.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify methyl groups (δ ~1.3 ppm) and sulfonyl chloride protons (if applicable).
    • 19F^{19}\text{F} NMR: Detect fluorine environments (δ –180 to –220 ppm for CF3_3 groups).
    • IR: Confirm sulfonyl chloride C=O stretch (~1360–1180 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 170.66).

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight : The fluorine atom increases the electrophilicity of the sulfur center by stabilizing the transition state via inductive effects. This accelerates reactions with amines or alcohols but may require careful stoichiometry to avoid over-substitution.
  • Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 2,2-dimethylpropane-1-sulfonyl chloride) using kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Software Tools : Use SHELX suite for small-molecule refinement. SHELXL is ideal for high-resolution data, while SHELXD/SHELXE can handle twinned crystals or partial occupancy .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s formalism) to map intermolecular interactions, particularly C–F···H–C contacts, which influence crystal packing .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this sulfonyl chloride?

Methodological Answer:

  • DFT Workflow : Optimize geometries at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic hotspots (e.g., sulfur atom). Compare with experimental results from X-ray crystallography .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to refine activation energy barriers.

Q. How can contradictory spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved during derivative synthesis?

Methodological Answer:

  • Hypothesis Testing : Suspect fluorine-mediated steric effects or solvatomorphism. Validate via variable-temperature NMR or X-ray diffraction.
  • Case Study : If a derivative shows anomalous δ –200 ppm in 19F^{19}\text{F} NMR, co-crystallize with a heavy atom (e.g., bromine) for phase resolution in SHELXD .

Q. What strategies are used to design biologically active derivatives (e.g., enzyme inhibitors) from this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the sulfonyl chloride with sulfonamide groups via reaction with amines. Test anti-proliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays.
  • Targeted Modifications : Introduce fluorinated alkyl chains to enhance membrane permeability and metabolic stability .

Q. How do hydrogen-bonding patterns in derivatives affect their supramolecular assembly?

Methodological Answer:

  • Crystal Engineering : Synthesize derivatives with hydrogen-bond donors (e.g., –NH2_2) and analyze packing via Mercury CSD. Fluorine’s low polarizability often leads to weak C–F···H–C interactions, requiring complementary hydrogen bonds (e.g., N–H···O=S) for stable networks .

Q. What safety protocols are critical for mitigating hazards during large-scale reactions?

Methodological Answer:

  • Risk Assessment : Prioritize PPE (acid-resistant gloves, face shields) and install HCl scrubbers in reflux setups.
  • Waste Management : Quench excess sulfonyl chloride with ice-cold NaHCO3_3 to neutralize HCl gas. Document disposal per EPA guidelines for fluorinated waste .

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